

Hygroscopic nature of anhydrous lithium hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium hydroxide*

Cat. No.: *B056323*

[Get Quote](#)

An in-depth technical guide on the hygroscopic nature of anhydrous **lithium hydroxide** for researchers, scientists, and drug development professionals.

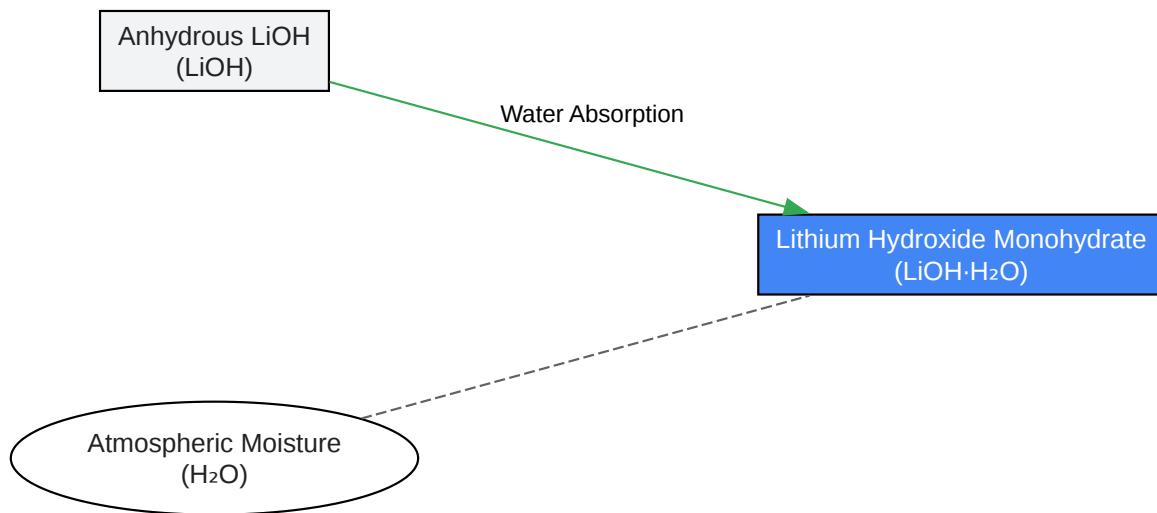
Introduction

Anhydrous **lithium hydroxide** (LiOH) is an inorganic compound that is a white, crystalline solid.[1][2] It is classified as a strong base, although it is the weakest among the alkali metal hydroxides.[3][4] A key characteristic of anhydrous LiOH is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding atmosphere.[5][6][7] This property is of significant interest in various scientific and industrial fields, including its use as a carbon dioxide (CO₂) absorbent in closed systems like spacecraft and submarines, in the manufacturing of lithium greases, and within the electrolyte of certain batteries.[2][3][5]

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous **lithium hydroxide**. It details the mechanism and kinetics of water absorption, the subsequent chemical reactions, experimental protocols for characterization, and best practices for handling and storage.

Physicochemical Properties

Anhydrous **lithium hydroxide** possesses distinct physical and chemical properties that are crucial for its application and handling. It is soluble in water and slightly soluble in ethanol.[8] The dissolution in water is an exothermic process.[6]


Property	Value	Reference
Chemical Formula	LiOH	[3]
Molar Mass	23.95 g/mol	[3]
Appearance	White hygroscopic solid	[1][3]
Density	1.46 g/cm ³	[3][4]
Melting Point	462 °C (735 K)	[3][4]
Boiling Point	924 °C (1,197 K) (decomposes)	[3]
Solubility in Water	12.8 g / 100 mL at 20 °C	[3][4]
17.5 g / 100 mL at 100 °C	[3][4]	
Solubility in Ethanol	2.36 g / 100 g at 20 °C	[3]

Mechanism and Kinetics of Hygroscopicity

The hygroscopic nature of anhydrous LiOH leads to its spontaneous absorption of atmospheric water vapor, resulting in a phase transition to its hydrated form, **lithium hydroxide monohydrate** (LiOH·H₂O).[9]

Hydration Process

When exposed to ambient air, anhydrous LiOH is slowly hydrated over several hours.[9][10] This process involves the incorporation of water molecules into its crystal lattice. The hydration begins at the surface and proceeds inwards.[9] This transformation is a critical precursor to its well-known reaction with carbon dioxide.[11] The monohydrate form is notably not deliquescent and does not readily absorb additional water from the air under normal conditions.[9]

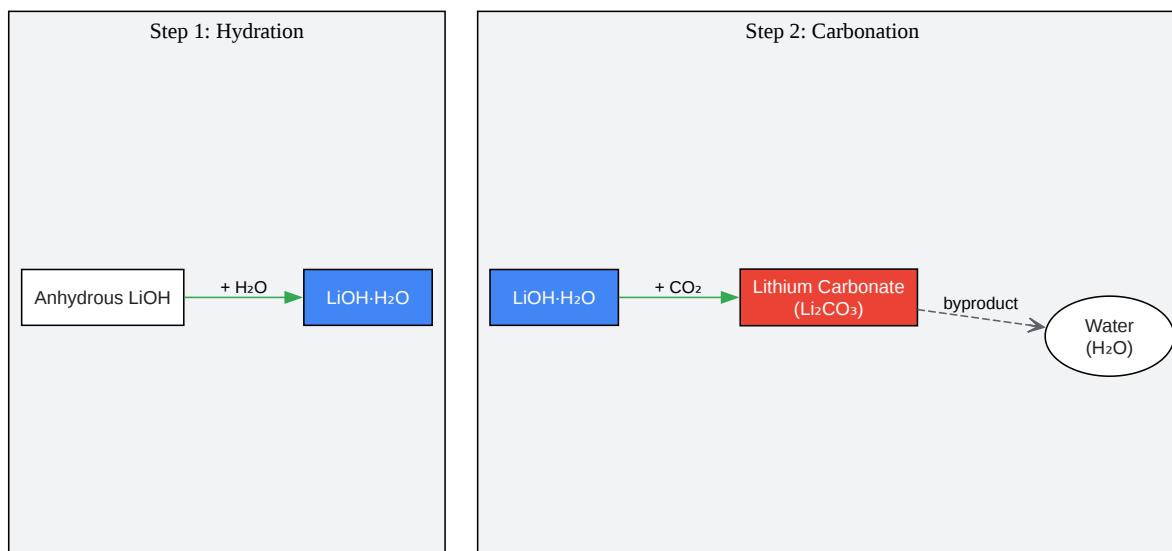
[Click to download full resolution via product page](#)

Diagram 1: The hydration process of anhydrous **lithium hydroxide**.

Kinetics of Hydration

The rate of hydration is influenced by factors such as relative humidity (RH), temperature, and the physical form (e.g., powder, pellets) of the LiOH. Studies using near-infrared (NIR) spectroscopy have shown that the hydration of the interlayer hydroxide ions in LiOH follows a second-order reaction kinetic model.[9][10] This suggests the formation of an intermediate species during the reaction.[10]

In one study, when a well-dried LiOH sample was exposed to air at room temperature with 60% relative humidity, the formation of LiOH·H₂O was observable via NIR spectroscopy within 30 minutes.[12] Another study measuring the hydration reaction rate found that it increased significantly within the first minute of reaction under specific conditions (5 kPa steam pressure, 47 °C).[13]


Consequence of Hygroscopicity: Carbon Dioxide Absorption

The primary industrial application leveraging the hygroscopicity of LiOH is for carbon dioxide scrubbing. Anhydrous LiOH is particularly effective for this purpose due to its low mass and high absorption capacity.[2][3] One gram of anhydrous LiOH can remove approximately 450 cm³ of CO₂ gas.[3][14]

The absorption is not a direct reaction but a two-step process where hydration is a mandatory precursor.[11]

- Hydration: $2 \text{ LiOH} + 2 \text{ H}_2\text{O} \rightarrow 2 \text{ LiOH}\cdot\text{H}_2\text{O}$
- Carbonation: $2 \text{ LiOH}\cdot\text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + 3 \text{ H}_2\text{O}$

The overall reaction is: $2 \text{ LiOH} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O}$.[4]

[Click to download full resolution via product page](#)

Diagram 2: Two-step mechanism of CO₂ absorption by LiOH.

The efficiency of CO₂ absorption is highly dependent on the ambient relative humidity. If the rate of hydration is too high compared to the rate of carbonation, it can lead to reduced

efficiency.[11] Parametric testing has shown a nonlinear decrease in LiOH efficiency with a decrease in RH, with a significant drop in performance below a certain threshold.[15]

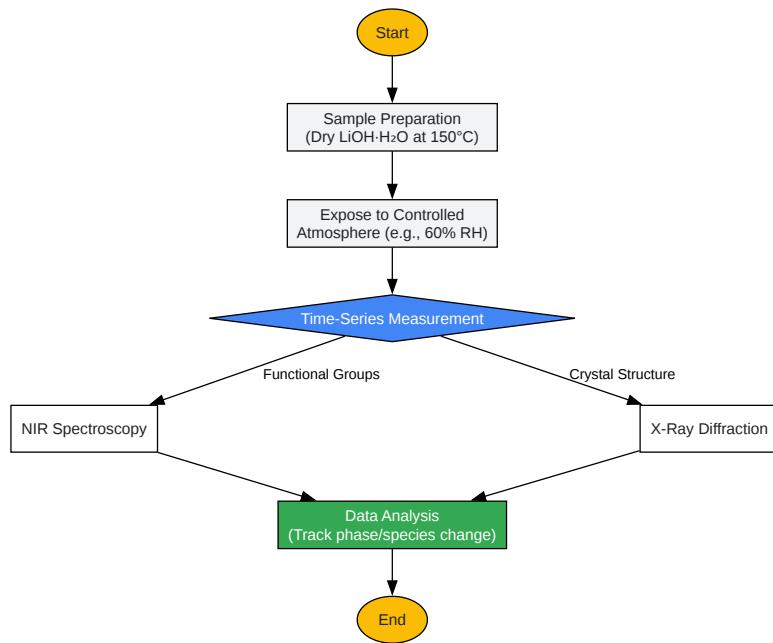
Relative Humidity (RH)	Relative CO ₂ Absorption Performance	Reference
46.2%	Best performing case (100%)	[15]
40.7%	Medium performance	[15]
38.1%	Medium performance	[15]
28.8%	Low performance (~57-63% of best case)	[15]
27.6%	Low performance	[15]

Experimental Protocols for Characterization

Several analytical techniques are employed to study the hygroscopic nature and hydration process of anhydrous LiOH.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a non-destructive method used to observe the hydration behavior by identifying the overtone and combination bands of hydroxyl groups and water molecules.[9][12]


- Objective: To monitor the transformation of anhydrous LiOH to LiOH·H₂O in real-time.
- Methodology:
 - Sample Preparation: Anhydrous LiOH is prepared by drying LiOH·H₂O, for example, at 150 °C for 24 hours.[9]
 - Data Acquisition: An NIR spectrum of the freshly dried anhydrous LiOH is recorded immediately. The sample is then exposed to air at a controlled temperature and relative humidity (e.g., room temperature, 60% RH).[12]

- Time-Series Analysis: NIR spectra are recorded at regular intervals (e.g., every 15-30 minutes, then hourly) over a period of several hours (e.g., 24 hours).[9]
- Spectral Interpretation: The spectra are analyzed for characteristic absorption bands. Anhydrous LiOH shows bands around 7340 cm^{-1} (surface OH^-) and 7171 cm^{-1} (interlayer OH^-), while $\text{LiOH}\cdot\text{H}_2\text{O}$ shows bands at 7137 cm^{-1} (interlayer OH^-) and 6970 cm^{-1} (water of crystallization).[12] The decrease in intensity of the anhydrous peaks and the corresponding increase in the monohydrate peaks are tracked over time.

X-ray Diffraction (XRD)

XRD is used to analyze the changes in the crystal structure as anhydrous LiOH converts to its monohydrate form.[9]

- Objective: To identify the crystalline phases present in the sample during the hydration process.
- Methodology:
 - Sample Preparation: Similar to NIR, a sample of anhydrous LiOH is prepared.
 - Time-Series Measurement: The sample is exposed to ambient air, and XRD patterns are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[16]
 - Data Analysis: The resulting diffraction patterns are compared to reference patterns for pure anhydrous LiOH and $\text{LiOH}\cdot\text{H}_2\text{O}$ to track the phase transition. The decrease in peak intensities for LiOH and the increase for $\text{LiOH}\cdot\text{H}_2\text{O}$ are quantified.[9]

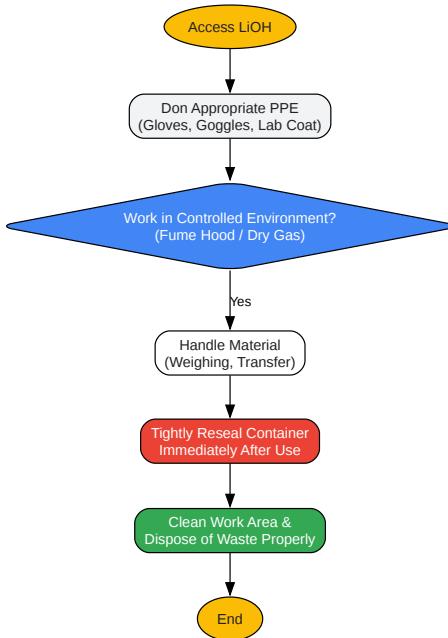

[Click to download full resolution via product page](#)

Diagram 3: General experimental workflow for characterizing LiOH hydration.

Handling, Storage, and Safety

Due to its hygroscopic and corrosive nature, strict protocols must be followed when handling and storing anhydrous **lithium hydroxide**.

- **Storage:** Store in a cool, dry, and well-ventilated area.^[17] The container must be kept tightly closed to prevent the absorption of atmospheric moisture and carbon dioxide.^{[6][7]} It should be stored away from acids, oxidizing agents, and water.^{[17][18]}
- **Handling:** Always handle anhydrous LiOH under a dry protective gas or in a fume hood to minimize exposure to air and moisture.^{[6][17]} Use appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and nitrile or rubber gloves.^[17] Avoid the formation of dust.^[6] When preparing solutions, always add LiOH to water slowly with stirring, never the other way around, as the reaction is exothermic.^[6]

[Click to download full resolution via product page](#)

Diagram 4: Logic for safe handling of anhydrous **lithium hydroxide**.

Conclusion

The hygroscopic nature of anhydrous **lithium hydroxide** is a defining characteristic that dictates its behavior, applications, and handling requirements. Its ability to readily absorb atmospheric water to form the monohydrate is the crucial first step in its widely used application as a CO₂ absorbent. Understanding the kinetics and the significant influence of environmental factors like relative humidity is essential for optimizing its performance in critical applications. The experimental protocols outlined provide a framework for researchers to further investigate and characterize this important material. Proper adherence to safety and storage guidelines is paramount to maintaining its chemical integrity and ensuring user safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LITHIUM HYDROXIDE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Lithium hydroxide - Wikipedia [en.wikipedia.org]
- 4. Lithium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 5. Lithium hydroxide: a comprehensive analysis of its properties, uses and application areas - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 6. research.uga.edu [research.uga.edu]
- 7. carlroth.com [carlroth.com]
- 8. LITHIUM HYDROXIDE - Ataman Kimya [atamanchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Hydration of LiOH and LiCl—Near-Infrared Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LITHIUM HYDROXIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. prochemonline.com [prochemonline.com]
- 18. microporeusa.com [microporeusa.com]
- To cite this document: BenchChem. [Hygroscopic nature of anhydrous lithium hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056323#hygroscopic-nature-of-anhydrous-lithium-hydroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com